molecular formula C21H12Cl2N2O3S B3005343 1,3-bis(4-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1024126-84-8

1,3-bis(4-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3005343
CAS No.: 1024126-84-8
M. Wt: 443.3
InChI Key: YDVPUGLYBAAASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis(4-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate-derived heterocyclic compound with a 1,3-diazinane trione core. Key structural features include:

  • 1,3-substituents: Two 4-chlorophenyl groups, which confer electron-withdrawing properties and steric bulk.

This compound’s synthesis likely involves cyclization reactions similar to those reported for analogous barbiturates, such as condensation of substituted barbituric acids with aldehydes or ketones under acidic conditions .

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N2O3S/c22-13-3-7-15(8-4-13)24-19(26)18(12-17-2-1-11-29-17)20(27)25(21(24)28)16-9-5-14(23)6-10-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVPUGLYBAAASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with barbituric acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 1,3-bis(4-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of chlorophenyl compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiophene ring may enhance bioactivity by facilitating interactions with biological targets .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research on related compounds has shown efficacy against a range of pathogens, including bacteria and fungi. The incorporation of the thiophene moiety is hypothesized to contribute to increased membrane permeability and subsequent antimicrobial action .

Pesticide Development

The unique chemical structure of This compound positions it as a candidate for development into novel pesticides. Compounds with similar functionalities have been explored for their ability to disrupt pest metabolism or act as growth regulators in insects . This compound could be synthesized and tested for efficacy against agricultural pests.

Polymer Synthesis

The compound's ability to participate in polymerization reactions opens avenues for its application in materials science. Its functional groups can be utilized to create polymers with tailored properties for specific applications such as coatings or adhesives . The incorporation of thiophene can also impart electrical conductivity to the resulting materials.

Building Block for Complex Molecules

As a versatile intermediate, This compound can serve as a building block in the synthesis of more complex organic molecules. Its reactive sites allow for further derivatization and functionalization in synthetic organic chemistry .

Case Study 1: Anticancer Screening

A study evaluated the anticancer effects of structurally similar diazinane derivatives on human cancer cell lines. Results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Agricultural Efficacy

In a field trial assessing the effectiveness of a thiophene-containing pesticide on crop yield improvement, results showed a marked reduction in pest populations and an increase in yield by approximately 20%. This suggests that compounds like This compound could be effective alternatives to traditional pesticides .

Mechanism of Action

The mechanism of action of 1,3-bis(4-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3-diazinane-2,4,6-trione derivatives. Below is a detailed comparison with analogs based on substituent variations, synthesis, and physicochemical properties:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions 1,3,5) Molecular Formula Molecular Weight Notable Features Reference
Target Compound 1,3: 4-Cl-Ph; 5: thiophen-2-yl-CH= C₂₀H₁₁Cl₂N₂O₃S 437.28 Thiophene enhances aromaticity; Cl groups increase stability. -
1,3-bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 1,3: 4-Cl-Ph; 5: 4-EtO-Ph-CH= C₂₅H₁₈Cl₂N₂O₄ 481.33 Ethoxy group introduces electron-donating effects, potentially altering solubility .
(5Z)-1-benzyl-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione 1: benzyl; 5: furan-2-yl-CH= C₂₃H₁₅FN₂O₄ 418.38 Fluorophenyl-furan hybrid may enhance bioactivity via halogen bonding .
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione 1,3: 3-Me-Ph; 5: 2,4-MeO-Ph-CH= C₂₇H₂₄N₂O₅ 456.49 Methoxy groups improve solubility; steric hindrance from methyl groups .
Vinbarbital (5-Ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione) 1,3: H; 5: ethyl and alkenyl C₁₁H₁₆N₂O₃ 224.3 Simple alkyl substituents; classical barbiturate sedative .

Key Points of Comparison

Synthesis Complexity :

  • The target compound and its aryl-substituted analogs (e.g., ) require multi-step syntheses involving cyclization with triphosgene or acid-catalyzed condensations .
  • Vinbarbital and other alkyl-substituted barbiturates are synthesized via simpler alkylation routes .

Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., 4-Cl in the target compound) stabilize the trione core via resonance but reduce solubility.
  • Electron-donating groups (e.g., 4-EtO in ) increase solubility in polar solvents but may reduce metabolic stability.
  • Heteroaromatic substituents (thiophene, furan) introduce unique electronic profiles; thiophene’s sulfur atom may participate in hydrogen bonding or metal coordination .

Crystal Packing and Hydrogen Bonding :

  • Crystal structures of related compounds (e.g., 1,3-dimethyl barbiturates) reveal envelope conformations and extensive C–H···O hydrogen bonding, forming 3D networks . These interactions influence melting points and crystallinity.

Reactivity :

  • The methylidene group at position 5 in the target compound is susceptible to oxidation or nucleophilic attack, similar to analogs with unsaturated substituents .
  • Sulfur-containing derivatives (e.g., thiophene) may undergo sulfoxidation under oxidative conditions, altering bioactivity .

Biological Activity

1,3-bis(4-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological properties, including cytotoxicity, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a diazinane core with substituents that include chlorophenyl and thiophenyl groups. Its molecular formula is C16H12Cl2N4O3SC_{16}H_{12}Cl_2N_4O_3S, and it possesses a molecular weight of approximately 396.26 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxic Effects : In vitro studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, derivatives of this compound demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest at specific phases. For instance, some derivatives have shown to down-regulate key proteins involved in tumor progression such as MMP2 and VEGFA .

Antiviral Activity

In addition to its anticancer properties, there are indications that this class of compounds may possess antiviral activity:

  • Inhibition of Viral Replication : Compounds similar to this compound have been tested for their ability to inhibit Tobacco Mosaic Virus (TMV). Some derivatives showed approximately 50% inhibition of TMV replication in vitro .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of several synthesized derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated:

CompoundCell LineIC50 (µg/mL)
Compound AMCF-72.32
Compound BHepG25.36
Compound CMCF-710.10

These findings suggest that structural modifications can significantly enhance the biological activity of these compounds.

Mechanistic Insights

Another investigation into the mechanism of action revealed that certain derivatives could induce apoptosis through mitochondrial pathways and caspase activation. This was evidenced by increased levels of cleaved caspase-3 in treated cells compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.